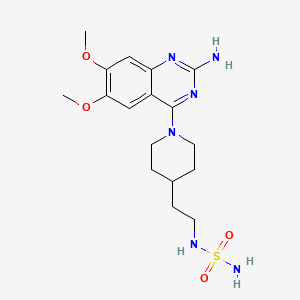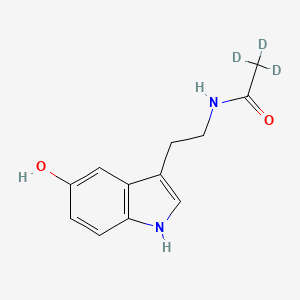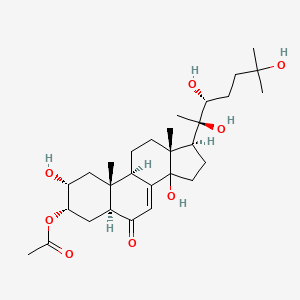
Cholest-7-en-6-one, 3-(acetyloxy)-2,14,20,22,25-pentahydroxy-,(2b,3b,5b,22R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Acetyl-20-hydroxyecdysone: is a derivative of 20-hydroxyecdysone, a polyhydroxylated steroid. This compound is significant in the field of biochemistry and pharmacology due to its role in various biological processes, particularly in arthropods. It is involved in embryonic development, molting, metamorphosis, and reproduction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Acetyl-20-hydroxyecdysone typically involves the acetylation of 20-hydroxyecdysone. This process can be achieved by reacting 20-hydroxyecdysone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective acetylation at the 3-OH position .
Industrial Production Methods: Industrial production of 3-O-Acetyl-20-hydroxyecdysone involves the extraction of 20-hydroxyecdysone from plant sources, followed by its chemical modification. Plants such as Cyanotis arachoidea and Achyranthes bidentata are commonly used for the extraction of 20-hydroxyecdysone . The extracted compound is then subjected to acetylation to produce 3-O-Acetyl-20-hydroxyecdysone.
化学反应分析
Types of Reactions: 3-O-Acetyl-20-hydroxyecdysone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: This reaction can convert ketones or aldehydes back to alcohols.
Substitution: This reaction involves the replacement of the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of 20-hydroxyecdysone, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: In chemistry, 3-O-Acetyl-20-hydroxyecdysone is used as a starting material for the synthesis of other ecdysteroid derivatives. It is also used in studies related to the structure-activity relationship of ecdysteroids .
Biology: In biology, this compound is studied for its role in the molting and metamorphosis of arthropods. It is also used in research related to the hormonal regulation of these processes .
Medicine: In medicine, 3-O-Acetyl-20-hydroxyecdysone has shown potential in the treatment of various diseases. It exhibits anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, and hepatoprotective effects. It is being studied for its potential use in treating neuromuscular, cardio-metabolic, and respiratory diseases .
Industry: In the industry, this compound is used in the production of insect growth regulators and other agrochemicals. It is also used in the development of new pharmaceuticals .
作用机制
The mechanism of action of 3-O-Acetyl-20-hydroxyecdysone involves its interaction with specific receptors in the body. In arthropods, it binds to ecdysone receptors, triggering a cascade of events that lead to molting and metamorphosis . In mammals, it activates the Mas1 receptor, a key component of the renin-angiotensin system. This activation leads to various physiological effects, including anabolic, hypolipidemic, and anti-inflammatory effects .
相似化合物的比较
20-Hydroxyecdysone: The parent compound of 3-O-Acetyl-20-hydroxyecdysone, widely studied for its biological activities.
Ecdysone: Another ecdysteroid with similar biological functions but different structural features.
2-Deoxyecdysone: A biosynthetic intermediate in the ecdysteroid pathway.
Uniqueness: 3-O-Acetyl-20-hydroxyecdysone is unique due to its specific acetylation at the 3-OH position, which can influence its biological activity and stability. This modification can enhance its potential as a therapeutic agent and its utility in various scientific research applications .
属性
分子式 |
C29H46O8 |
|---|---|
分子量 |
522.7 g/mol |
IUPAC 名称 |
[(2R,3S,5S,9R,10R,13R,17S)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19+,21+,22-,23-,24+,26+,27+,28+,29?/m0/s1 |
InChI 键 |
UWFCFVQTAHITKV-KXZFJHPISA-N |
手性 SMILES |
CC(=O)O[C@H]1C[C@@H]2C(=O)C=C3[C@@H]([C@]2(C[C@H]1O)C)CC[C@]4(C3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C |
规范 SMILES |
CC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
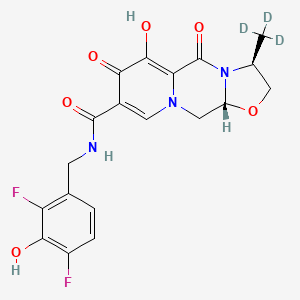
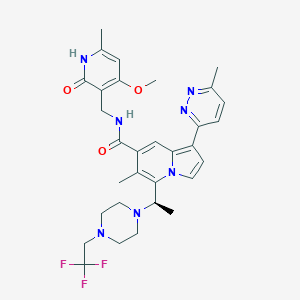
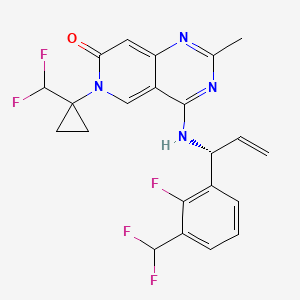
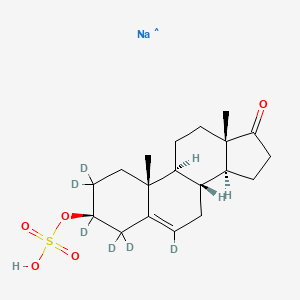
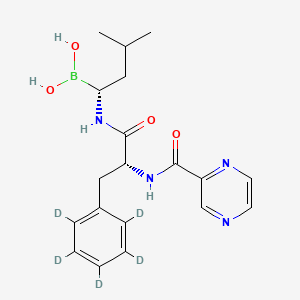
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

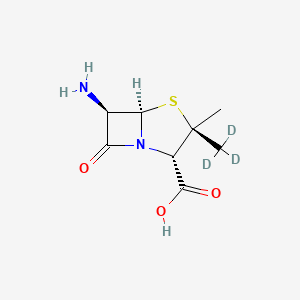
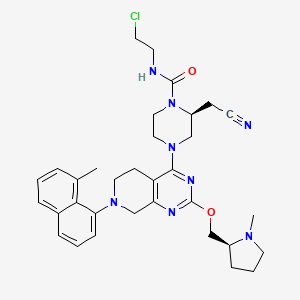
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
